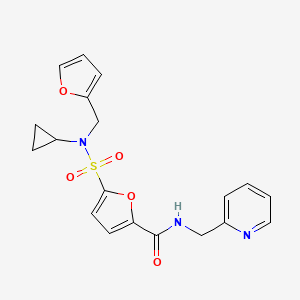

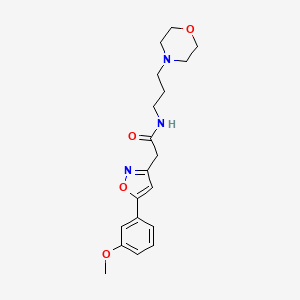

2-chloro-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-6-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-chloro-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-6-fluorobenzamide is a chemically synthesized molecule that likely features a furan ring, a cyclopropyl group, and a benzamide moiety. The presence of both chloro and fluoro substituents suggests that it may have been designed for specific chemical or biological activities, possibly as a pharmaceutical lead compound or as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of complex molecules such as this compound may involve cascade reactions, as demonstrated in the synthesis of cyclopropyl-substituted furans. A Brønsted acid-promoted cascade reaction has been shown to efficiently produce a trisubstituted furan with a cyclopropyl substituent, which could be a key step in the synthesis of the target compound .

Molecular Structure Analysis

Chemical Reactions Analysis

While the specific chemical reactions of this compound are not detailed in the provided papers, the synthesis of related compounds suggests that the molecule could participate in various chemical transformations. The presence of reactive functional groups such as the amide, chloro, and fluoro substituents allows for a range of possible reactions, including nucleophilic substitution and coupling reactions .

Physical and Chemical Properties Analysis

Scientific Research Applications

Fluoronaphthalene Building Blocks via Arynes

A study by Masson and Schlosser (2005) explored the use of aryne chemistry for creating naphthalene derivatives with novel substituent patterns. This methodology could be applicable for generating building blocks for pharmaceutical or agricultural research, offering a potential framework for the synthesis of complex molecules including those similar to the specified compound (Masson & Schlosser, 2005).

From Dichlorocyclopropanes to Furans and Cyclopentadienes via Vinylcarbenes

Müller and Pautex (1988) investigated the base-induced elimination reactions leading to furans and cyclopentadienes. This research highlights the chemical versatility of dichlorocyclopropane derivatives, potentially relevant to the transformations and applications of the compound (Müller & Pautex, 1988).

Endo- and Exo-configured Cyclopropylidenes

Kilbas, Azizoglu, and Balci (2009) focused on the synthesis and reactivity of cyclopropylidenes incorporated into benzonorbornadiene, studying their rearrangements to allenes. This work could offer insights into the stability and reactivity of cyclopropyl-containing compounds, relevant to understanding the behavior of "2-chloro-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-6-fluorobenzamide" under various conditions (Kilbas, Azizoglu, & Balci, 2009).

Generation and Solution-phase Behaviour of Some 2-halogeno-1,3-ring-fused Cyclopropenes

Banwell, Corbett, Gulbis, Mackay, and Reum (1993) discussed the generation and reactivity of halogenocyclopropenes. Their study on the solution-phase behavior and subsequent reactions could provide a foundation for understanding the chemical properties and potential reactivity of compounds structurally related to the one specified (Banwell et al., 1993).

properties

IUPAC Name |

2-chloro-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-6-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClFNO3/c17-11-3-1-4-12(18)14(11)15(20)19-9-16(21,10-6-7-10)13-5-2-8-22-13/h1-5,8,10,21H,6-7,9H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOOQCKBMLIFCPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)C2=C(C=CC=C2Cl)F)(C3=CC=CO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]but-2-ynamide](/img/structure/B3016179.png)

![5-(2,3-dihydro-1H-indol-1-yl)-3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B3016181.png)

![N-[amino(imino)methyl]-4-phenylpiperazine-1-carboximidamide](/img/structure/B3016186.png)

![1-[2-(4-Chlorophenoxy)ethyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)indol-2-one](/img/structure/B3016187.png)

![2,4-Dichloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B3016189.png)

![Ethyl 4-oxo-3-(4-(trifluoromethyl)phenyl)-5-(3,4,5-trimethoxybenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3016192.png)

![N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B3016193.png)

![Methyl 3-{[(4-acetylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B3016195.png)

![3-[Methyl-bis[2-(2-methylprop-2-enoyloxy)ethyl]azaniumyl]propane-1-sulfonate](/img/structure/B3016199.png)